molecular formula C8H3BrF6 B1265783 2,4-Bis(trifluoromethyl)bromobenzene CAS No. 327-75-3

2,4-Bis(trifluoromethyl)bromobenzene

Cat. No. B1265783
CAS RN: 327-75-3
M. Wt: 293 g/mol
InChI Key: QDEJWLIKRLJYEK-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)bromobenzene, also known as 4-Bromo-1,3-bis(trifluoromethyl)benzene, is a chemical compound with the molecular formula (CF3)2C6H3Br . It has a molecular weight of 293.00 .


Molecular Structure Analysis

The molecular structure of 2,4-Bis(trifluoromethyl)bromobenzene can be represented as a 2D Mol file or a computed 3D SD file . The InChI key for this compound is QDEJWLIKRLJYEK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4-Bis(trifluoromethyl)bromobenzene is a liquid at room temperature . It has a boiling point of 158 °C/740 mmHg and a density of 1.738 g/mL at 25 °C . The refractive index is n20/D 1.437 (lit.) .

Scientific Research Applications

Electrochemical-Frustrated Lewis Pair Activation of H2

  • Specific Scientific Field : Chemistry, specifically electrochemical-frustrated Lewis pair activation of H2 .
  • Summary of the Application : This research explores the structural and electronic effects in three isomers of tris{bis(trifluoromethyl)phenyl}borane, including 2,4-Bis(trifluoromethyl)bromobenzene. The study focuses on the combined electrochemical-frustrated Lewis pair activation of H2 .
  • Methods of Application or Experimental Procedures : The study involves electrochemical, structural, and computational studies. The research demonstrates the utility of electrochemical characterization methods to enable synthetic chemists to rapidly screen prospective new Lewis acids .
  • Results or Outcomes : The study found that ortho-substituents in the 2,4- and 2,5-isomers quench reactivity through electron donation into the vacant boron pzorbital and steric blocking of the boron centre .

Suzuki-Miyaura Reaction

  • Specific Scientific Field : Organic Chemistry, specifically the Suzuki-Miyaura reaction .
  • Summary of the Application : 4-Bromobenzotrifluoride, a compound similar to 2,4-Bis(trifluoromethyl)bromobenzene, has been used to study the catalytic activity of palladacycle in the Suzuki-Miyaura reaction .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source. However, the Suzuki-Miyaura reaction typically involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source. However, the Suzuki-Miyaura reaction is known for its efficiency in forming carbon-carbon bonds .

Safety And Hazards

This compound is classified as a combustible liquid . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective equipment when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Future Directions

While specific future directions for 2,4-Bis(trifluoromethyl)bromobenzene are not mentioned in the available resources, it’s worth noting that such compounds are often used in chemical synthesis . Therefore, future research could potentially explore new synthetic routes or applications for this compound.

properties

IUPAC Name

1-bromo-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJWLIKRLJYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186369
Record name 2,4-Bis(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)bromobenzene

CAS RN

327-75-3
Record name 1-Bromo-2,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)bromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,4-bis(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RJ Blagg, EJ Lawrence, K Resner, VS Oganesyan… - Dalton …, 2016 - pubs.rsc.org
Three structural isomers of tris{bis(trifluoromethyl)phenyl}borane have been studied as the acidic component of frustrated Lewis pairs. While the 3,5-substituted isomer is already known …
Number of citations: 34 pubs.rsc.org
S Leconte, R Ruzziconi - Journal of fluorine chemistry, 2002 - Elsevier
Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids are valuable building blocks for the synthesis of …
Number of citations: 18 www.sciencedirect.com
GJ ten Brink, BCM Fernandes, MCA van Vliet… - Journal of the …, 2001 - pubs.rsc.org
Several diselenides were synthesised and tested for catalytic activity in epoxidation reactions with aqueous hydrogen peroxide. Bis[3,5-bis(trifluoromethyl)phenyl] diselenide forms the …
Number of citations: 36 pubs.rsc.org
NA Till - 2021 - search.proquest.com
Transition metal-catalyzed cross-coupling has had a significant impact onpharmaceutical, agrochemical, and materials science research. This broad class of synthetic reactions has …
Number of citations: 0 search.proquest.com
R Sun, Y Qin, S Ruccolo… - … and Methods in …, 2022 - dash.harvard.edu
Synthetic methods that furnish challenging bonds under mild conditions with high specificity are crucial in the preparation of fine chemicals. 1, 2 In recent years, two powerful strategies3…
Number of citations: 3 dash.harvard.edu
T Sakamoto, J Itoh, K Mori, T Akiyama - Organic & Biomolecular …, 2010 - pubs.rsc.org
The asymmetric Friedel–Crafts alkylation reaction of indoles with α,β-unsaturated ketones catalyzed by chiral phosphoric acid is reported. A wide range of indoles and 4,7-…
Number of citations: 74 pubs.rsc.org

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